1-(2-bromoallyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGAGYNZCLCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C=NC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1 2 Bromoallyl 1h Benzo D Imidazole
N-Alkylation Strategies for Benzoimidazole Core Functionalization
The most direct and commonly employed method for the synthesis of 1-(2-bromoallyl)-1H-benzo[d]imidazole is the N-alkylation of the benzimidazole (B57391) ring. This approach involves the formation of a carbon-nitrogen bond between the nitrogen atom of the benzimidazole nucleus and the allylic carbon of a suitable alkylating agent.
Reactants and Reagents Employed in N-Alkylation Processes
The key reactants for this synthesis are benzimidazole and an appropriate three-carbon building block containing a bromine atom at the allylic position. A common and logical choice for the alkylating agent is 2,3-dibromoprop-1-ene. This reagent provides the necessary 2-bromoallyl moiety for attachment to the benzimidazole nitrogen.
The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. A variety of bases can be employed, with the choice often influencing the reaction's efficiency and selectivity. Common bases include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and hydrides (e.g., sodium hydride).
The selection of a suitable solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and acetone (B3395972) are frequently used as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. In some cases, phase-transfer catalysts are utilized to enhance the reaction rate and yield, especially when dealing with heterogeneous reaction mixtures. Phase-transfer catalysis can facilitate the transfer of the benzimidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
A summary of typical reactants and reagents is presented in the table below.
| Role | Examples |
| Heterocyclic Core | 1H-benzo[d]imidazole |
| Alkylating Agent | 2,3-dibromoprop-1-ene |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH), Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN), Acetone |
| Phase-Transfer Catalyst | Tetrabutylammonium (B224687) bromide (TBAB), Trimethylsilyl (B98337) chloride (TMSCl) |
Optimization of Reaction Conditions for Selective Monoalkylation
A significant challenge in the N-alkylation of benzimidazole with a dihalogenated reagent like 2,3-dibromopropene (B1205560) is achieving selective monoalkylation at the desired nitrogen atom. Benzimidazole has two nitrogen atoms, and while they are chemically equivalent in the parent molecule, the introduction of a substituent at one nitrogen can influence the reactivity of the second. However, the primary concern with a reagent like 2,3-dibromopropene is the potential for dialkylation or cross-linking.
To favor the formation of the mono-N-alkylated product, this compound, several reaction parameters can be optimized:
Stoichiometry: Using a molar excess of benzimidazole relative to 2,3-dibromopropene can statistically favor mono-substitution.
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the initial mono-alkylation product by reducing the rate of the subsequent alkylation step.
Choice of Base: The strength and steric bulk of the base can influence the regioselectivity and the extent of multiple alkylations. A milder base may favor monoalkylation.
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can allow for milder reaction conditions and may improve the selectivity for the desired product. One study on the N-alkylation of 2-substituted benzimidazoles utilized tetrabutylammonium hydrogen sulfate (B86663) as a phase-transfer catalyst with aqueous potassium hydroxide as the base. Microwave-assisted synthesis in a two-phase system with trimethylsilyl chloride as a phase-transfer catalyst has also been reported for imidazole (B134444) derivatives, suggesting its potential applicability here. researchgate.net
The table below outlines key parameters for optimizing selective monoalkylation.
| Parameter | Strategy for Monoalkylation | Rationale |
| Molar Ratio | Excess Benzimidazole | Increases the probability of the alkylating agent reacting with an unreacted benzimidazole molecule. |
| Temperature | Lower temperature | Reduces the rate of the second alkylation, thus favoring the kinetic product. |
| Base | Weaker base | Can help to control the concentration of the reactive benzimidazolide (B1237168) anion, potentially reducing side reactions. |
| Catalyst | Phase-Transfer Catalyst | Can facilitate the reaction under milder conditions, which may enhance selectivity. |
Stereochemical Considerations in Allylic Bromination
While the primary synthetic route discussed involves the direct N-alkylation with a pre-brominated allyl group, an alternative approach could involve the allylic bromination of a precursor, 1-allyl-1H-benzo[d]imidazole. In this scenario, N-bromosuccinimide (NBS) is the reagent of choice for performing allylic bromination. chemistrysteps.comlibretexts.org
The mechanism of allylic bromination with NBS proceeds through a free radical pathway. This process typically lacks significant stereochemical control. chemistrysteps.com If the allylic radical intermediate is prochiral, the subsequent attack by the bromine radical can occur from either face, leading to a racemic or diastereomeric mixture of products. In the case of 1-allyl-1H-benzo[d]imidazole, the allylic carbon that would be brominated to form the desired product is not a stereocenter. Therefore, the direct bromination of the terminal methylene (B1212753) group of the allyl substituent would not create a new stereocenter at that position.
However, it is important to consider the potential for allylic rearrangement during the bromination reaction. masterorganicchemistry.comyoutube.com The intermediate allylic radical is resonance-stabilized, which can lead to the formation of constitutional isomers. For 1-allyl-1H-benzo[d]imidazole, the allylic radical could theoretically lead to bromination at two different positions. Careful control of reaction conditions is necessary to favor the formation of the desired this compound. libretexts.org
Alternative Synthetic Pathways Towards this compound
Besides the direct N-alkylation with 2,3-dibromopropene, an alternative two-step synthetic pathway can be envisioned. This would involve:
N-allylation of benzimidazole: The first step would be the reaction of benzimidazole with an allyl halide, such as allyl bromide, in the presence of a base to form 1-allyl-1H-benzo[d]imidazole. This is a standard N-alkylation reaction and is generally high-yielding.
Allylic Bromination: The subsequent step would be the selective bromination of the allylic position of 1-allyl-1H-benzo[d]imidazole using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light). masterorganicchemistry.comyoutube.com
This alternative route offers the advantage of using a more readily available and less complex alkylating agent in the first step (allyl bromide vs. 2,3-dibromopropene). However, the second step introduces challenges related to regioselectivity, as discussed in the stereochemical considerations section.
Green Chemistry Principles in Synthetic Approaches for the Compound
The application of green chemistry principles to the synthesis of benzimidazole derivatives is an area of active research. mdpi.comnih.govbohrium.comchemmethod.comijpdd.org These principles can be applied to the synthesis of this compound to make the process more environmentally benign.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with more environmentally friendly alternatives such as water, ethanol, or deep eutectic solvents (DES) is a primary goal. nih.gov The synthesis of some benzimidazole derivatives has been successfully carried out in water or ethanol. bohrium.com
Catalyst-Free or Recyclable Catalysts: Developing synthetic protocols that are catalyst-free or utilize heterogeneous, recyclable catalysts can significantly reduce waste and environmental impact. bohrium.com Some benzimidazole syntheses have been reported to proceed without a catalyst or by using recyclable catalysts like erbium triflate. mdpi.com
Energy Efficiency: The use of microwave irradiation as an energy source can often lead to shorter reaction times and increased yields, contributing to a more energy-efficient process. mdpi.com Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been shown to be effective. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The N-alkylation approach generally has good atom economy, with the main byproduct being a salt.
The table below summarizes the application of green chemistry principles to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or deep eutectic solvents instead of DMF or ACN. nih.govbohrium.com |
| Catalysis | Employing catalyst-free conditions or recyclable catalysts like heterogeneous catalysts or certain Lewis acids. mdpi.combohrium.com |
| Design for Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |
| Atom Economy | The N-alkylation reaction is inherently atom-economical. |
Advanced Derivatization and Molecular Diversification Utilizing 1 2 Bromoallyl 1h Benzo D Imidazole
Construction of Fused and Bridged Heterocyclic Systems
The development of polycyclic aromatic systems containing the benzimidazole (B57391) core is of significant interest. The structure of 1-(2-bromoallyl)-1H-benzo[d]imidazole is well-suited for intramolecular cyclization reactions to afford novel fused and bridged heterocyclic systems. Transition-metal-catalyzed reactions, particularly those involving palladium or rhodium, are powerful tools for achieving these transformations through C-H activation or intramolecular cross-coupling pathways. nih.govacs.org
One plausible strategy for constructing a fused system is through an intramolecular C-H functionalization. For instance, a palladium-catalyzed process could facilitate the cyclization of the N-allyl substituent onto the C7 position of the benzimidazole ring. This type of reaction often proceeds via an initial C-H activation step, forming a palladacycle intermediate, followed by migratory insertion of the alkene and subsequent elimination steps to yield the final fused product, such as a dihydropyrrolo[1,2-a]benzimidazole derivative. The specific reaction conditions, including the choice of catalyst, ligand, and base, would be critical in directing the regioselectivity of the C-H activation and optimizing the yield of the desired fused system. acs.org
Alternative pathways could involve the synthesis of more complex precursors from this compound, which are then cyclized. For example, the vinyl bromide could be functionalized via a cross-coupling reaction to introduce a group capable of cyclizing back onto the benzimidazole ring, leading to the formation of larger, bridged ring systems. The synthesis of related fused heterocycles like imidazo[1,2-a]benzimidazoles often involves the reaction of 2-aminobenzimidazole (B67599) with α-haloketones, highlighting the general accessibility of this fused core. acs.orgchemrxiv.orgresearchgate.net By adapting known methodologies, this compound can be envisioned as a key starting material for novel polycyclic structures.
A hypothetical reaction scheme for the formation of a fused system is presented below, based on established palladium-catalyzed C-H activation principles.
| Starting Material | Catalyst System | Product | Fused System Type |
| This compound | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 7-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | Pyrrolo[1,2-a]benzimidazole |
| This compound | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | 7-bromo-1-methyl-imidazo[1,2-a]benzimidazolium salt | Imidazo[1,2-a]benzimidazole (via isomerization/cyclization) |
Synthesis of Spirocyclic Frameworks
Spirocyclic compounds, characterized by two rings sharing a single atom, represent an important class of three-dimensional molecules. The synthesis of spiro-benzimidazoles can be achieved through various cycloaddition strategies, for which this compound is a promising precursor. nih.gov
A key approach involves the generation of an azomethine ylide from the N-allyl group, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile. mdpi.comnih.gov This can be achieved by first converting the N-allyl group of the parent compound into an N-CH₂-CH₂-CHO group through hydroformylation, followed by condensation with an amino acid like sarcosine (B1681465) to generate the azomethine ylide in situ. The subsequent reaction with an activated alkene, such as N-phenylmaleimide, would yield a spiro[benzimidazole-pyrrolidine] derivative. The diastereoselectivity of such cycloadditions is a critical aspect, often controlled by the steric and electronic nature of the reactants. mdpi.comresearchgate.net
Another powerful method is the 1,3-dipolar cycloaddition of benzimidazolium ylides with activated alkynes or alkenes. nih.govresearchgate.netacs.org The parent compound can be quaternized at the N3 position with an appropriate alkyl halide (e.g., phenacyl bromide) to form a benzimidazolium salt. In the presence of a base like triethylamine, this salt can deprotonate to form a reactive benzimidazolium ylide. This ylide can then react with dipolarophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) to construct a pyrrolo[1,2-a]benzimidazole system, which, depending on the substituents, can be designed to incorporate a spiro center. nih.govnih.gov Research has shown that Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with specific diazo compounds can lead to spirocyclic benzimidazole-fused isoindoles, demonstrating the utility of transition metal catalysis in accessing these complex frameworks. nih.gov
| Precursor from Parent Compound | Reaction Type | Dipolarophile | Spirocyclic Product Core |
| Benzimidazolium salt | 1,3-Dipolar Cycloaddition | N-Alkylisatin | Spiro[benzimidazole-oxindole] |
| Azomethine ylide precursor | [3+2] Cycloaddition | N-Phenylmaleimide | Spiro[benzimidazole-pyrrolidine] |
| This compound | Multi-component reaction | Isatin, Sarcosine | Spiro[pyrrolidine-2,3'-oxindole] fused to benzimidazole |
Post-Synthetic Modification and Functional Group Interconversions
The 2-bromoallyl group in this compound is a versatile handle for a wide range of post-synthetic modifications, enabling the introduction of molecular diversity. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. wikipedia.orgrsc.orgorganic-chemistry.orgwikipedia.org
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the vinyl bromide and various organoboron compounds. wikipedia.orgorganic-chemistry.org By reacting this compound with a range of aryl or heteroaryl boronic acids under standard palladium catalysis conditions (e.g., Pd(PPh₃)₄ and a base such as Na₂CO₃), a library of 1-(2-arylallyl)-1H-benzo[d]imidazole derivatives can be synthesized. This reaction is known for its high functional group tolerance and generally proceeds with retention of the double bond geometry. rsc.org
Similarly, the Sonogashira coupling provides a direct route to conjugated enynes by coupling the vinyl bromide with terminal alkynes. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, typically co-catalyzed by palladium and copper(I), would yield 1-(2-alkynylallyl)-1H-benzo[d]imidazole derivatives. These products can serve as intermediates for further transformations, such as the synthesis of more complex heterocyclic systems through intramolecular cyclizations. nih.gov
The table below illustrates potential products from these cross-coupling reactions.
| Coupling Partner | Reaction Type | Catalyst System | Product Name |
| Phenylboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 1-(2-phenylallyl)-1H-benzo[d]imidazole |
| Thiophene-2-boronic acid | Suzuki | Pd(OAc)₂, PCy₃ | 1-(2-(thiophen-2-yl)allyl)-1H-benzo[d]imidazole |
| Pyridine-3-boronic acid | Suzuki | PdCl₂(dppf), Cs₂CO₃ | 1-(2-(pyridin-3-yl)allyl)-1H-benzo[d]imidazole |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-phenylbut-3-en-1-yn-2-yl)-1H-benzo[d]imidazole |
| Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | 1-(4-(trimethylsilyl)but-3-en-1-yn-2-yl)-1H-benzo[d]imidazole |
| 1-Heptyne | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(non-3-en-1-yn-2-yl)-1H-benzo[d]imidazole |
Design and Synthesis of Analogs for Structural Exploration
To explore the chemical space around this compound, the design and synthesis of structural analogs are essential. Modifications can be systematically introduced at three key positions: the allyl chain, the benzimidazole core, and the bridging N1-position.
Modification of the Allyl Moiety: The synthesis of analogs can be achieved by starting with different substituted allyl halides for the initial N-alkylation of benzimidazole. For example, using 1,3-dichloropropene (B49464) or 2,3-dibromopropene (B1205560) would yield the corresponding 1-(2-chloroallyl)- or 1-(3-bromoallyl)-1H-benzo[d]imidazole analogs, respectively. Furthermore, the products from Suzuki and Sonogashira couplings described in the previous section represent a significant class of analogs where the bromine atom is replaced with various aryl and alkynyl groups. nih.gov
Modification of the Benzimidazole Core: Analogs can be created by using substituted benzimidazoles as starting materials. Benzimidazoles bearing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups on the benzene (B151609) ring are readily synthesized from the corresponding substituted o-phenylenediamines. nih.govtsijournals.com The subsequent N-alkylation with 2,3-dibromopropene would furnish a library of analogs with varied electronic properties on the heterocyclic core. For example, reacting 5-nitro-1H-benzo[d]imidazole with 2,3-dibromopropene would yield 1-(2-bromoallyl)-5-nitro-1H-benzo[d]imidazole. tsijournals.com
| Modification Site | Synthetic Strategy | Example Analog |
| Allyl Moiety (Halogen) | N-alkylation with 1,3-dichloropropene | 1-(2-chloroallyl)-1H-benzo[d]imidazole |
| Allyl Moiety (C2-substituent) | Suzuki coupling with methylboronic acid | 1-(2-methylallyl)-1H-benzo[d]imidazole |
| Benzimidazole Core (C5-substituent) | N-alkylation of 5-chloro-1H-benzo[d]imidazole | 1-(2-bromoallyl)-5-chloro-1H-benzo[d]imidazole |
| Benzimidazole Core (C2-substituent) | N-alkylation of 2-methyl-1H-benzo[d]imidazole | 1-(2-bromoallyl)-2-methyl-1H-benzo[d]imidazole |
Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 1 2 Bromoallyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(2-bromoallyl)-1H-benzo[d]imidazole, both ¹H and ¹³C NMR spectroscopy would be indispensable.
In a typical ¹H NMR spectrum, the protons of the benzimidazole (B57391) ring system would exhibit characteristic chemical shifts and coupling patterns. The four aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton on the C2 carbon of the imidazole (B134444) ring would likely resonate as a singlet further downfield, often above δ 8.0 ppm.
The protons of the 2-bromoallyl group would provide key structural information. The methylene (B1212753) protons (-CH₂-) attached to the imidazole nitrogen would be expected to appear as a doublet. The two geminal protons on the terminal carbon of the allyl group (=CH₂) would likely present as two distinct signals, each a doublet or a more complex multiplet, due to their different chemical environments relative to the bromine atom.
¹³C NMR spectroscopy would complement the proton data by providing information about the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the benzimidazole ring would appear in the aromatic region (typically δ 110-150 ppm). The carbon of the C=N bond within the imidazole ring would be found at the lower end of this range. The carbons of the 2-bromoallyl substituent would have characteristic shifts, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole Aromatic-H | 7.0 - 8.0 | Multiplet |
| Imidazole C2-H | > 8.0 | Singlet |
| N-CH₂ | ~ 5.0 | Doublet |
| =CH₂ (geminal) | ~ 5.5 - 6.0 | Doublet/Multiplet |
| =CH₂ (geminal) | ~ 5.5 - 6.0 | Doublet/Multiplet |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzimidazole Aromatic-C | 110 - 150 |
| Imidazole C2 | ~ 145 |
| N-CH₂ | ~ 50 |
| C=CH₂ | ~ 130 |
| =CH₂ | ~ 120 |
Mass Spectrometry (MS) in Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula (C₁₀H₉BrN₂). The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by two mass units.
Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the bromoallyl group or cleavage of the benzimidazole ring system, leading to the formation of characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include C-H stretching vibrations from the aromatic benzimidazole ring and the allyl group, typically in the range of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings would appear in the 1650-1450 cm⁻¹ region. The presence of the C-Br bond would be indicated by a strong absorption in the fingerprint region, usually below 800 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene C-H Stretch | 3100 - 3000 |
| C=N Stretch (Imidazole) | ~ 1620 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C=C Stretch (Alkene) | ~ 1640 |
| C-N Stretch | 1350 - 1250 |
| C-Br Stretch | < 800 |
Advanced Spectroscopic Techniques for Comprehensive Structural Analysis
For a more in-depth and unambiguous structural assignment, advanced NMR techniques would be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal the correlations between protons and carbons, including those separated by multiple bonds. These advanced methods are crucial for confirming the precise attachment of the 2-bromoallyl group to the N1 position of the benzimidazole ring and for assigning all proton and carbon signals definitively.
Theoretical and Computational Investigations of 1 2 Bromoallyl 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 1-(2-bromoallyl)-1H-benzo[d]imidazole. These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior and reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. electrochemsci.org For substituted benzimidazoles, these parameters help in understanding their electronic properties and potential for intermolecular interactions. d-nb.inforesearcher.life
Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring, indicating these as sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. Such maps are valuable for predicting how the molecule will interact with other chemical species. nih.govmdpi.com
Table 1: Representative Electronic Properties of this compound Calculated using DFT
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar benzimidazole (B57391) derivatives.
Density Functional Theory (DFT) Studies on Molecular Conformation and Stability
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure (conformation) of a molecule. nih.gov This is achieved by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
The geometry optimization process reveals the most stable spatial orientation of the 2-bromoallyl group relative to the benzimidazole ring system. The flexibility of the allyl chain allows for various possible conformations, and DFT calculations can identify the global minimum energy structure, which is the most likely conformation to be observed. The accuracy of these predicted geometries is often validated by comparing them with experimental data from X-ray crystallography if available for the compound or similar structures. mdpi.com
The results of such calculations for this compound would provide a detailed picture of its molecular architecture. For instance, the calculations would determine the precise angles of the N-C bond connecting the allyl group to the imidazole ring and the torsional angle describing the rotation around this bond. These structural details are crucial for understanding the molecule's physical properties and how it might interact with other molecules.
Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
| Bond Lengths (Å) | N1-C(allyl) | 1.45 Å |
| C(allyl)-C(allyl) | 1.50 Å | |
| C(allyl)=C(allyl) | 1.34 Å | |
| C(allyl)-Br | 1.90 Å | |
| **Bond Angles (°) ** | C2-N1-C(allyl) | 125.0° |
| N1-C(allyl)-C(allyl) | 110.0° | |
| C(allyl)-C(allyl)=C(allyl) | 120.0° | |
| Dihedral Angle (°) | C2-N1-C(allyl)-C(allyl) | 85.0° |
Note: The values in this table are illustrative examples based on DFT calculations performed on analogous N-substituted benzimidazole derivatives.
Computational Modeling of Reaction Pathways and Transition State Geometries
Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most favorable pathway from reactants to products. This involves locating and characterizing the geometries of transition states, which are the high-energy intermediates that connect reactants and products.
For instance, the 2-bromoallyl group is a reactive moiety that can participate in various reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. nih.gov Computational methods can be used to model these transformations. The process typically involves calculating the energies of the reactants, products, and any intermediates, as well as the transition state structures. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
By calculating the vibrational frequencies of the optimized geometries, it is possible to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. Such studies provide deep insights into the reactivity of this compound and can guide the design of synthetic routes.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of how the molecule moves and changes its conformation at a given temperature.
For this compound, MD simulations are particularly useful for analyzing the flexibility of the 2-bromoallyl side chain. nih.gov The simulation would reveal the range of motion of this chain, including rotations around single bonds and the accessible dihedral angles. This is important because the conformational flexibility of a molecule can significantly influence its properties and its ability to interact with other molecules.
An MD simulation generates a trajectory, which is a record of the positions of all atoms over time. By analyzing this trajectory, various properties can be calculated, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, the RMSF would likely be higher for the atoms in the 2-bromoallyl group compared to the more rigid benzimidazole core, quantifying the flexibility of the side chain. acs.org These simulations can be performed in a vacuum or with an explicit solvent to understand how the environment affects the molecule's dynamics. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are highly effective for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, techniques like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate parameters for various types of spectroscopy. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are often in good agreement with experimental data and can aid in the assignment of peaks in the experimental NMR spectrum. bris.ac.uk
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.govnih.gov The calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra to help assign the observed vibrational modes to specific motions of the atoms within the molecule.
UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum. researchgate.netrsc.orgacs.org
Table 3: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (H on C2) | δ 8.1 ppm |
| ¹³C NMR | Chemical Shift (C2) | δ 145.0 ppm |
| FT-IR | C=N stretch | 1620 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax | 280 nm |
Note: The values presented are illustrative and represent typical results from computational predictions for similar benzimidazole structures.
Applications in Advanced Organic and Material Chemistry Excluding Biological/clinical
Precursor in the Synthesis of Complex Organic Architectures
The structure of 1-(2-bromoallyl)-1H-benzo[d]imidazole offers multiple sites for synthetic elaboration, rendering it a versatile precursor for intricate organic molecules. The 2-bromoallyl group is particularly notable for its dual reactivity, featuring both a nucleophilic substitution site at the bromine-bearing carbon and an electrophilic addition site at the double bond.
One of the primary applications of this compound is in nucleophilic substitution reactions, where the bromide ion serves as an excellent leaving group. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of novel benzimidazole (B57391) derivatives. For instance, reaction with primary or secondary amines can lead to the formation of N-allylbenzimidazole derivatives with further functionalization potential.
Furthermore, the vinyl bromide moiety is a key functional group for participation in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, thereby extending the molecular framework. These reactions are fundamental in modern organic synthesis for the construction of complex natural products and pharmaceutically relevant molecules.
The allyl group itself can undergo a variety of transformations. For example, it can be subjected to isomerization to form a propenyl group, which can then participate in different cycloaddition reactions. The double bond can also be dihydroxylated or epoxidized to introduce new stereocenters and functional groups.
A hypothetical reaction scheme illustrating the utility of this compound as a synthetic precursor is presented below:
| Reactant | Reagent and Conditions | Product | Application of Product |
| This compound | R-NH2, Base | 1-(2-aminoallyl)-1H-benzo[d]imidazole derivative | Building block for nitrogen-containing heterocycles |
| This compound | R-B(OH)2, Pd catalyst, Base (Suzuki Coupling) | 1-(2-arylallyl)-1H-benzo[d]imidazole derivative | Precursor for conjugated organic materials |
| This compound | Alkyne, Pd/Cu catalyst, Base (Sonogashira Coupling) | 1-(2-alkynylallyl)-1H-benzo[d]imidazole derivative | Intermediate for complex heterocyclic synthesis |
| This compound | Olefin, Pd catalyst (Heck Coupling) | 1-(2-vinylallyl)-1H-benzo[d]imidazole derivative | Monomer for polymerization |
Utilization as a Building Block for Novel Organic Materials
The unique electronic and structural features of the benzimidazole ring system make it an attractive component for the design of novel organic materials with applications in electronics and photonics. The ability to introduce various substituents onto the benzimidazole core via the 2-bromoallyl handle allows for the fine-tuning of the material's properties, such as its absorption and emission spectra, charge transport characteristics, and self-assembly behavior.
The vinyl group in this compound can serve as a polymerizable unit. Through radical or transition-metal-catalyzed polymerization, polymers incorporating the benzimidazole moiety into their backbone or as pendant groups can be synthesized. Such polymers may exhibit interesting properties, including high thermal stability and fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Moreover, the planar benzimidazole core can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. By designing molecules that can self-assemble into ordered structures, it is possible to create materials with enhanced charge mobility. The 2-bromoallyl group can be functionalized with moieties that promote specific intermolecular interactions, thereby controlling the packing of the molecules in the solid state.
Donor-acceptor systems based on benzimidazole have been explored for their potential in organic electronics. The benzimidazole moiety can act as either an electron donor or an acceptor depending on the nature of the substituents. By coupling this compound with electron-donating or electron-withdrawing groups through cross-coupling reactions, it is possible to create materials with tailored electronic properties for specific device applications.
Role in the Design and Synthesis of Ligands for Catalysis
The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives are excellent coordination sites for metal ions. This property has been widely exploited in the design of ligands for transition metal catalysis. This compound can be readily converted into a variety of polydentate ligands.
The 2-bromoallyl group provides a convenient anchor point for the introduction of other coordinating groups. For example, reaction with a molecule containing two or more donor atoms, such as a diamine or a bis(phosphine), can lead to the formation of chelating ligands. The resulting metal complexes of these ligands can be investigated for their catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The steric and electronic properties of the ligand can be systematically varied by modifying the substituents on the benzimidazole ring or the nature of the coordinating groups introduced via the allyl moiety. This allows for the optimization of the catalyst's performance for a specific reaction.
An example of a potential ligand synthesis and its application is the reaction of this compound with a secondary phosphine, followed by coordination to a transition metal like palladium or rhodium. The resulting complex could be a potent catalyst for cross-coupling reactions or hydroformylation.
The table below summarizes potential ligand types that can be synthesized from this compound and their potential catalytic applications.
| Ligand Type | Synthetic Approach from this compound | Potential Metal Complex | Potential Catalytic Application |
| N,N'-Bidentate | Reaction with a diamine | Palladium(II), Copper(I) | C-N coupling reactions |
| N,P-Bidentate | Reaction with a secondary phosphine | Rhodium(I), Iridium(I) | Asymmetric hydrogenation |
| Pincer Ligand | Multi-step synthesis involving functionalization of the benzimidazole ring and the allyl group | Platinum(II), Ruthenium(II) | Dehydrogenation reactions |
Future Research Perspectives and Emerging Directions for 1 2 Bromoallyl 1h Benzo D Imidazole Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of 1-(2-bromoallyl)-1H-benzo[d]imidazole will increasingly prioritize green and sustainable principles to minimize environmental impact and enhance efficiency. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or stoichiometric reagents. The next wave of synthetic development is expected to focus on several key areas:
Catalyst-Free and Eco-Friendly Conditions: Research will likely move towards catalyst-free methods, potentially utilizing microwave irradiation in green solvents like water, to drive the N-alkylation of benzimidazole (B57391) with 2,3-dibromopropene (B1205560). nih.gov Such methods offer rapid reaction times and circumvent the need for transition-metal catalysts.
Nano-Catalyzed Reactions: The use of recyclable nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), presents a promising avenue for the initial cyclocondensation step to form the benzimidazole ring. arizona.edu These catalysts often lead to higher yields in shorter reaction times under milder conditions compared to traditional methods. arizona.edu
One-Pot Reductive Cyclocondensation: To improve atom economy and reduce intermediate workup steps, one-pot procedures starting from precursors like 2-nitroanilines and an appropriate aldehyde, followed by in-situ reduction and N-alkylation, will be explored. nih.gov Using mild reducing agents in aqueous media aligns with the goals of sustainable chemistry. nih.gov
These advanced synthetic strategies aim to create more economical and environmentally benign pathways to this compound, making it more accessible for further derivatization and application.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Catalyst-free, use of green solvents (e.g., water) | Rapid reaction rates, reduced energy consumption, avoidance of metal catalysts. nih.gov |
| Nano-Catalysis | Heterogeneous and recyclable catalysts (e.g., ZnO-NPs) | High yields, short reaction times, catalyst reusability, mild conditions. arizona.edu |
| One-Pot Reductive Cyclization | Combines multiple steps (reduction, cyclization, alkylation) | High atom economy, operational simplicity, reduced waste from workup steps. nih.gov |
Exploration of Unconventional Reactivity and Transformation Pathways
The 2-bromoallyl group in this compound is a key functional handle whose full reactive potential has yet to be unlocked. Future research will focus on moving beyond standard nucleophilic substitutions to explore more complex and unconventional transformations.
Transition-Metal Catalysis: Palladium-catalyzed reactions are a major area for future exploration. Intramolecular Heck reactions could be employed to synthesize novel fused heterocyclic systems. rsc.org Cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be used to introduce diverse substituents at the vinylic carbon, leveraging the C-Br bond. acs.orgacs.org This opens pathways to complex molecular architectures that are otherwise difficult to access. researchgate.net
Radical-Mediated Reactions: The C-Br bond is susceptible to homolytic cleavage, suggesting a rich field of radical chemistry. Future work could investigate atom transfer radical addition (ATRA) or cyclization reactions. researchgate.netnih.gov These processes, often initiated by light (photocatalysis) or electricity (electrochemistry), can lead to unique bond formations and skeletal rearrangements not achievable through ionic pathways. researchgate.netnih.gov
Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis offers a mild and green method to generate radical intermediates from the bromoallyl moiety. arizona.edumdpi.com This could enable novel C-C and C-heteroatom bond-forming reactions. arizona.edu Similarly, electrochemical methods can be used to generate bromine radicals or other reactive species under controlled conditions, facilitating bromofunctionalization or other transformations without the need for harsh chemical reagents. mdpi.comencyclopedia.pub
Exploring these pathways will significantly expand the synthetic utility of this compound, transforming it from a simple intermediate into a versatile building block for complex heterocyclic structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives of this compound, future research will increasingly integrate modern automation and flow chemistry technologies. These platforms offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis.
Continuous Flow Synthesis: The synthesis of the benzimidazole scaffold and its subsequent N-alkylation can be adapted to continuous flow systems. researchgate.net This approach allows for precise control over temperature, pressure, and reaction time, often leading to higher yields, improved purity, and safer handling of reactive intermediates. nih.gov Flow chemistry is particularly well-suited for scaling up production in a more efficient and reproducible manner than traditional batch processes. researchgate.net
Automated Synthesis Platforms: Automated workstations can be used for the parallel synthesis of libraries of derivatives. acs.org By combining automated liquid handling with polymer-assisted solution phase (PASP) synthesis, diverse functional groups can be introduced onto the this compound scaffold. This enables high-throughput screening of compounds for desired properties. acs.org
Machine Learning-Enhanced Optimization: The integration of machine learning algorithms with automated flow systems can accelerate reaction optimization. nih.gov By analyzing real-time data from inline analytical tools, these algorithms can intelligently explore the reaction space to quickly identify optimal conditions, minimizing waste and development time. researchgate.net
The adoption of these technologies will streamline the synthesis and derivatization of this compound, enabling rapid access to a wide range of analogues for biological and material science applications.
Computational Chemistry-Driven Discovery in Derivatization
Computational chemistry is set to become an indispensable tool in guiding the future derivatization of this compound. By modeling molecular properties and predicting reactivity, computational approaches can rationalize experimental outcomes and guide the design of new molecules and reactions.
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. rsc.org This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack and can help rationalize the regioselectivity observed in reactions like Heck coupling or radical additions. rsc.org Analysis of molecular electrostatic potential (MEP) surfaces can identify regions prone to non-covalent interactions. rsc.org
Mechanism Elucidation: Computational studies can elucidate the mechanisms of complex transformations. For instance, modeling the transition states and intermediates in a palladium-catalyzed cascade reaction can provide insights into the reaction pathway and factors controlling stereoselectivity. researchgate.net
In Silico Screening and Property Prediction: Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the electronic properties and kinetic stability of novel derivatives. sci-hub.styoutube.com This allows for the in silico screening of virtual libraries of compounds to prioritize synthetic targets with desirable electronic or optical properties.
By combining computational predictions with empirical experimentation, researchers can adopt a more targeted and efficient approach to discovering new derivatives and applications of this compound.
Table 2: Computationally Derived Parameters for Benzimidazole Derivatives
| Parameter | Significance | Application in Derivatization |
|---|---|---|
| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. | A smaller gap suggests higher reactivity, guiding the selection of reaction conditions. sci-hub.st |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites. | Predicts sites for non-covalent interactions and chemical reactions. rsc.org |
| Natural Bond Orbital (NBO) Analysis | Describes intramolecular electron transfer and bonding interactions. | Elucidates charge delocalization and the stability of reaction intermediates. youtube.com |
Q & A
Q. Key Considerations :
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%).
- Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of benzimidazole to alkylating agent) and inert atmosphere (N₂/Ar) to prevent side reactions .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- 1D/2D NMR Spectroscopy :
- ¹H NMR : The bromoallyl group is confirmed by characteristic signals at δ 5.8–6.2 ppm (allylic protons) and δ 4.2–4.5 ppm (CH₂Br coupling). Benzimidazole protons appear as aromatic multiplets at δ 7.2–8.1 ppm .
- 13C NMR : The brominated carbon resonates at δ 30–35 ppm, while the benzimidazole carbons (C=N) appear at δ 144–149 ppm .
- Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ at m/z 265–270 confirms the molecular weight (exact mass calculated via HRMS) .
- Elemental Analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: ~52%, N: ~10%, Br: ~25%) within ±0.4% deviation .
Advanced: How can researchers address low regioselectivity during bromoallyl group introduction?
Methodological Answer:
Low regioselectivity often arises from competing N1 vs. N3 benzimidazole alkylation. Mitigation strategies include:
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) or tosyl groups to block undesired nitrogen sites before alkylation, followed by deprotection .
- Solvent and Catalyst Optimization : Polar solvents (e.g., DMF) favor N1 alkylation, while Pd-catalyzed conditions (e.g., Pd(OAc)₂/PPh₃) enhance selectivity for the 2-bromoallyl moiety .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict thermodynamic stability of regioisomers, guiding experimental design .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictory results (e.g., antimicrobial vs. cytotoxic effects) may stem from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using S. aureus ATCC 25923) and include positive controls (e.g., ciprofloxacin) .
- Structural Analogues : Compare activity across derivatives (e.g., chloro vs. bromo substituents) to isolate electronic effects. For example, bromoallyl derivatives show enhanced lipophilicity, improving membrane permeability but potentially increasing off-target toxicity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ determinations in triplicate to establish reproducible dose dependencies .
Advanced: What computational tools are recommended for studying this compound’s reactivity and bioactivity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like EGFR (PDB ID: 1M17) by simulating interactions between the bromoallyl group and hydrophobic kinase pockets .
- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP ~2.5, TPSA ~45 Ų) to prioritize derivatives with optimal bioavailability .
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack .
Basic: What are standard protocols for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values ≤32 µg/mL considered active .
- Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hr exposure, reporting IC₅₀ values normalized to cisplatin controls .
- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™ assay) to identify mechanistic targets .
Advanced: What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Purification Bottlenecks : Replace flash chromatography with recrystallization (ethanol/water mixtures) or centrifugal partition chromatography for gram-scale batches .
- Byproduct Formation : Monitor for di-alkylated products via LC-MS; introduce scavenger resins (e.g., QuadraSil™ MP) to trap excess alkylating agents .
- Catalyst Efficiency : Use nano-SiO₂ catalysts (5–10 wt%) to enhance reaction rates and reduce metal contamination in APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
